molecular formula C26H31N3O5 B15105253 4-(1H-indol-3-yl)-1-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one

4-(1H-indol-3-yl)-1-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one

Cat. No.: B15105253
M. Wt: 465.5 g/mol
InChI Key: ZDPYYOZSOIFNLU-UHFFFAOYSA-N
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Description

4-(1H-indol-3-yl)-1-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one is a complex organic compound that features an indole moiety, a piperazine ring, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-1-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one typically involves multistep organic reactions. One common method includes the condensation of indole derivatives with piperazine and trimethoxybenzoyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-3-yl)-1-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1H-indol-3-yl)-1-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-1-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The trimethoxyphenyl group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide
  • 3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives
  • 3-(3-oxobutyl)-1H-indole

Uniqueness

4-(1H-indol-3-yl)-1-{4-[(3,4,5-trimethoxyphenyl)carbonyl]piperazin-1-yl}butan-1-one is unique due to its combination of an indole moiety, a piperazine ring, and a trimethoxyphenyl group. This structural arrangement provides it with distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C26H31N3O5

Molecular Weight

465.5 g/mol

IUPAC Name

4-(1H-indol-3-yl)-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]butan-1-one

InChI

InChI=1S/C26H31N3O5/c1-32-22-15-19(16-23(33-2)25(22)34-3)26(31)29-13-11-28(12-14-29)24(30)10-6-7-18-17-27-21-9-5-4-8-20(18)21/h4-5,8-9,15-17,27H,6-7,10-14H2,1-3H3

InChI Key

ZDPYYOZSOIFNLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)CCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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